Cas no 1353981-04-0 (3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride)

3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride
- 3-Methyl-1-(pyridine-2-sulfonyl)-piperazine hydrochloride
- AKOS024463932
- 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazinehydrochloride
- 1353981-04-0
- 3-methyl-1-(pyridine-2-sulfonyl)piperazine hydrochloride
- G64157
- 3-methyl-1-pyridin-2-ylsulfonylpiperazine;hydrochloride
- DB-241096
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- MDL: MFCD21098990
- Inchi: InChI=1S/C10H15N3O2S.ClH/c1-9-8-13(7-6-11-9)16(14,15)10-4-2-3-5-12-10;/h2-5,9,11H,6-8H2,1H3;1H
- InChI Key: DXKOVHQQGIYLAG-UHFFFAOYSA-N
- SMILES: CC1CN(CCN1)S(=O)(=O)C2=CC=CC=N2.Cl
Computed Properties
- Exact Mass: 277.0651756g/mol
- Monoisotopic Mass: 277.0651756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 325
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.7Ų
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P009IJG-100mg |
3-Methyl-1-(pyridine-2-sulfonyl)-piperazine hydrochloride |
1353981-04-0 | 95% | 100mg |
$93.00 | 2023-12-22 | |
Ambeed | A942422-250mg |
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride |
1353981-04-0 | 95% | 250mg |
$174.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y0988035-5g |
3-methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride |
1353981-04-0 | 95% | 5g |
$1300 | 2025-02-19 | |
Chemenu | CM169401-1g |
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride |
1353981-04-0 | 95% | 1g |
$497 | 2021-08-05 | |
A2B Chem LLC | AE43132-100mg |
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride |
1353981-04-0 | 95% | 100mg |
$82.00 | 2024-04-20 | |
Aaron | AR009IRS-100mg |
3-Methyl-1-(pyridine-2-sulfonyl)-piperazine hydrochloride |
1353981-04-0 | 95% | 100mg |
$105.00 | 2025-02-17 | |
Fluorochem | 091133-500mg |
3-Methyl-1-(pyridine-2-sulfonyl)-piperazine hydrochloride |
1353981-04-0 | 95+% | 500mg |
£366.00 | 2022-03-01 | |
Chemenu | CM169401-1g |
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride |
1353981-04-0 | 95%+ | 1g |
$469 | 2023-02-18 | |
eNovation Chemicals LLC | Y0988035-5g |
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride |
1353981-04-0 | 95% | 5g |
$1300 | 2024-08-02 | |
Alichem | A029190899-1g |
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride |
1353981-04-0 | 95% | 1g |
$447.20 | 2022-04-03 |
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride Related Literature
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1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride
Introduction to 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride (CAS No. 1353981-04-0)
3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride, identified by the CAS number 1353981-04-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class, which is well-known for its diverse biological activities and utility in the synthesis of drugs targeting various neurological and cardiovascular disorders. The structural incorporation of a pyridin-2-ylsulfonyl group enhances its pharmacological profile, making it a promising candidate for further investigation.
The pyridin-2-ylsulfonyl moiety in 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride contributes to its unique chemical and biological properties. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The sulfonyl group further modulates the compound's solubility and reactivity, facilitating its use in both in vitro and in vivo studies.
In recent years, there has been a growing interest in developing novel therapeutic agents that can modulate neurotransmitter systems. 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride has been explored for its potential role in affecting neurotransmitter release and receptor binding. Preliminary studies suggest that this compound may exhibit properties relevant to the treatment of conditions such as depression, anxiety, and cognitive disorders. The ability of the pyridin-2-ylsulfonyl group to interact with specific binding sites on neurotransmitter receptors makes it a valuable scaffold for drug design.
The hydrochloride salt form of this compound enhances its stability and bioavailability, which are critical factors in pharmaceutical applications. This form ensures that the active ingredient remains potent throughout storage and administration, making it suitable for clinical trials and potential therapeutic use. The piperazine ring itself is known for its ability to cross the blood-brain barrier, which is essential for compounds intended to act on central nervous system (CNS) targets.
Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride serves as a key example of how modifying specific functional groups can lead to enhanced pharmacological effects. The pyridin-2-ylsulfonyl moiety, in particular, has been shown to influence both the potency and selectivity of the compound, making it a valuable component in drug development.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have demonstrated that piperazine derivatives can modulate the activity of monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride may help to increase neurotransmitter levels in the brain, potentially alleviating symptoms associated with conditions like depression and Parkinson's disease.
Furthermore, the compound's interaction with other biological targets has been investigated. For instance, it has shown promise in modulating sigma receptors, which are implicated in various neurological processes including pain perception and memory formation. The ability of 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride to interact with multiple targets makes it a versatile tool for researchers exploring new therapeutic strategies.
The synthesis of this compound involves several key steps that highlight its complexity and the expertise required for its production. The introduction of the pyridin-2-ylsulfonyl group requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques have been employed to optimize these processes, ensuring that the final product meets pharmaceutical standards.
In conclusion, 3-Methyl-1-(pyridin-2-ylsulfonyl)piperazine hydrochloride (CAS No. 1353981-04-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structure, characterized by the presence of a pyridin-2-ylsulfonyl group, makes it a valuable candidate for further investigation into treating neurological disorders. As research continues to uncover new applications for this compound, it is likely that its importance in drug development will only grow.
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